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Z-Val-Lys-Met-AMC -

Z-Val-Lys-Met-AMC

Catalog Number: EVT-8014198
CAS Number:
Molecular Formula: C34H45N5O7S
Molecular Weight: 667.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Val-Lys-Met-AMC is a synthetic peptide substrate extensively utilized in biochemical research, particularly for its role as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent signal, making it an essential tool for detecting the activity of various proteases, such as cathepsin B and amyloid A4-generating enzyme. The compound's structure consists of a sequence of amino acids protected by a benzyloxycarbonyl group, which enhances its stability and specificity in biochemical assays .

Source and Classification

Z-Val-Lys-Met-AMC is classified under fluorogenic substrates and peptide substrates. It is primarily sourced from chemical synthesis companies that specialize in peptide synthesis and biochemicals for research applications. The compound is significant in studies related to protease activity and has applications in neurobiology, particularly concerning Alzheimer's disease research .

Synthesis Analysis

Methods

The synthesis of Z-Val-Lys-Met-AMC predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Coupling: Amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Molecular Structure Analysis

Structure

Z-Val-Lys-Met-AMC features a specific sequence of amino acids with a benzyloxycarbonyl protecting group. The molecular formula can be represented as C15H20N4O3C_{15}H_{20}N_{4}O_{3}.

Data

  • Molecular Weight: Approximately 304.34 g/mol
  • Structural Representation: The compound's structure includes three amino acids: valine, lysine, and methionine, linked to the fluorophore 7-amino-4-methylcoumarin (AMC) at one end.
Chemical Reactions Analysis

Reactions

Z-Val-Lys-Met-AMC undergoes several chemical reactions:

  1. Hydrolysis: This occurs in the presence of specific proteases, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin.
  2. Oxidation and Reduction: While primarily used as a substrate for proteases, it can also undergo oxidation with agents like hydrogen peroxide and reduction with agents such as dithiothreitol .

Technical Details

  • Enzymatic Hydrolysis Conditions: Typically performed in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
  • Common Reagents: Hydrolysis often involves specific enzymes like cathepsin B or amyloid A4-generating enzyme .
Mechanism of Action

Z-Val-Lys-Met-AMC acts as a substrate for proteases. When cleaved by these enzymes, the peptide bond between the amino acids and the AMC moiety is broken, resulting in the release of AMC. This release generates a measurable fluorescent signal, which can be quantified to assess protease activity.

Process and Data

  • Proteolytic Pathways: The cleavage process is part of broader proteolytic pathways involved in protein degradation and processing.
  • Molecular Targets: Primary targets include cathepsin B and amyloid A4-generating enzyme, which are crucial in neurodegenerative processes such as Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.
  • pH Sensitivity: Exhibits stability across a range of pH levels but optimal performance is noted at physiological pH.
Applications

Z-Val-Lys-Met-AMC has several scientific applications:

  • Protease Activity Detection: Widely used in assays to measure the activity of various proteases involved in disease processes.
  • Alzheimer's Disease Research: Serves as a tool for studying amyloid precursor protein processing and related pathways that contribute to Alzheimer's disease pathology.
  • Biochemical Assays: Employed in high-throughput screening assays for drug discovery targeting protease inhibitors .
Enzymatic Activity & Substrate Specificity of Z-Val-Lys-Met-AMC

Z-Val-Lys-Met-AMC (benzyloxycarbonyl-L-valyl-L-lysyl-L-methionine-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate extensively employed in protease research. Its design incorporates the cleavage site recognition sequence for several proteolytically important enzymes coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic hydrolysis releases free AMC, detectable by excitation at 360-380 nm and emission at 440-460 nm, providing a sensitive real-time readout of protease activity [1] [2] [5].

Role as a Fluorogenic Substrate for Proteasome Activity

Z-Val-Lys-Met-AMC serves as a specific diagnostic tool for measuring the chymotrypsin-like (CT-L) activity of the proteasome complex. The proteasome, a multicatalytic protease central to intracellular protein degradation, possesses three primary catalytic activities: caspase-like (C-L), trypsin-like (T-L), and chymotrypsin-like (CT-L). The CT-L activity resides within the β5 subunit (or its immunoproteasome counterpart β5i) [6] [10]. Cleavage of Z-Val-Lys-Met-AMC occurs at the Met-AMC bond, liberating the highly fluorescent AMC moiety. This substrate sensitivity allows for the quantification of proteasomal CT-L activity in complex biological samples and the evaluation of proteasome inhibitors like bortezomib. Studies utilizing this substrate have revealed that malignant cells often exhibit elevated basal CT-L activity correlating with intrinsic sensitivity to proteasome inhibition [6] [8].

Table 1: Key Characteristics of Z-Val-Lys-Met-AMC

PropertyValue/SpecificationSource/Reference
CAS Number141223-71-4 [1] [2] [5]
Molecular FormulaC₃₄H₄₅N₅O₇S [1] [5] [7]
Molecular Weight667.82 g/mol [1] [2] [5]
Sequence (3-letter)Z-Val-Lys-Met-AMC [2] [5] [9]
Sequence (1-letter)Z-VKM-AMC [2] [7]
Fluorophore7-Amino-4-methylcoumarin (AMC) [1] [2] [5]
Excitation/Emission360-380 nm / 440-460 nm [2] [5]
Primary Enzyme TargetsProteasome (CT-L activity), Cathepsin B, A4GE [1] [2]

Application in Amyloid A4-Generating Enzyme (A4GE) Functional Assays

Beyond the proteasome, Z-Val-Lys-Met-AMC is a critical tool for investigating Amyloid A4-Generating Enzyme (A4GE) activity. A4GE encompasses enzymes involved in generating the neurotoxic amyloid-beta (Aβ) peptides central to Alzheimer's disease (AD) pathology. The substrate's sequence (VKM) corresponds to amino acids 669-671 of the Amyloid Precursor Protein (APP), positioning it near the wild-type β-secretase cleavage site [1] [7]. Research using Z-Val-Lys-Met-AMC demonstrated that cathepsin B exhibits significant β-secretase-like activity, efficiently cleaving the wild-type β-secretase site sequence found in the majority of sporadic AD patients . Cathepsin B's kinetic efficiency towards the wild-type site surpasses that of BACE1, challenging the long-held view of BACE1 as the sole major neuronal β-secretase and positioning cathepsin B as a viable therapeutic target .

Kinetic Analysis of β-Secretase and Cathepsin B Interactions

The interaction between Z-Val-Lys-Met-AMC and cathepsin B provides a robust model for kinetic characterization of β-secretase activity. Cathepsin B, a lysosomal cysteine protease, displays exceptional kinetic efficiency ((k{cat}/Km)) for cleaving this substrate at the Met-AMC bond, modeling cleavage at the APP β-secretase site. This high efficiency is attributed to favorable interactions between the substrate's P1 (Met), P2 (Lys), and P3 (Val) residues and the corresponding S1, S2, and S3 subsites within the cathepsin B active site cleft [5]. Crucially, studies using Z-Val-Lys-Met-AMC and related substrates have shown that pharmacological inhibition of cathepsin B reduces brain Aβ(40/42) levels and β-secretase activity in AD animal models expressing APP with the wild-type β-secretase site, correlating with improved memory function and reduced amyloid plaque pathology . This substrate has also been instrumental in revealing cathepsin B's ability to cleave APP isoforms containing isoaspartate at position 1, a modification found in AD brains, which BACE1 cannot efficiently process .

Table 2: Key Protease Targets and Functions of Z-Val-Lys-Met-AMC

Enzyme TargetPrimary Activity DetectedBiological/Pathological RelevanceKey Research Finding Using Substrate
Proteasome (β5/β5i)Chymotrypsin-like (CT-L)Intracellular protein degradation; Cancer therapy targetElevated basal CT-L activity correlates with PI sensitivity [6]
Cathepsin Bβ-Secretase-likeAβ peptide generation; Alzheimer's disease pathogenesisCleaves wild-type β-site efficiently; target validation
Amyloid A4GEβ-Secretase processing of APPProduction of amyloidogenic Aβ peptidesDetects β-secretase activity in secretory vesicles [7]
Other Cysteine ProtesasesHydrolysis after hydrophobic residuesGeneral proteolysis; lysosomal turnoverSpecificity determined by S2 subsite interactions [6] [10]

Substrate Recognition Mechanisms in Cysteine Proteases

The cleavage of Z-Val-Lys-Met-AMC by cathepsin B exemplifies the Schechter-Berger model of protease-substrate interactions. In this model, the substrate amino acids N-terminal to the scissile bond are designated P1, P2, P3, etc., interacting with the enzyme's S1, S2, S3 subsites. For Z-Val-Lys-Met-AMC, the P1 residue is Methionine (Met), the P2 residue is Lysine (Lys), and the P3 residue is Valine (Val). Cathepsin B possesses a relatively spacious S2 pocket that favorably accommodates the long, positively charged side chain of Lys (P2). This interaction is a major determinant of the substrate's high affinity and efficient turnover ((k{cat}/Km)) by cathepsin B [6]. The S1 pocket, which accommodates the P1 Met side chain, exhibits broad specificity but favors hydrophobic residues. The P3 Val residue (hydrophobic) interacts with the more open S3 subsite. The Z-group (benzyloxycarbonyl) mimics a hydrophobic peptide chain extending beyond P3, enhancing binding through interactions with distal enzyme subsites. This intricate network of subsite interactions underscores the substrate's specificity for cysteine proteases like cathepsin B with preferences for basic residues at P2 and hydrophobic residues at P1 and P3. Comparative structural analyses highlight convergent evolution between the Clp protease core in some organisms and the eukaryotic 26S proteasome, revealing shared principles in chambered protease architecture that influence substrate access and cleavage mechanisms [6] [10].

Comparative Efficiency Across Proteolytic Pathways

Z-Val-Lys-Met-AMC hydrolysis demonstrates distinct efficiency profiles when exposed to different proteolytic systems, reflecting their intrinsic specificities and physiological roles. Its primary application lies in assessing the chymotrypsin-like activity of the constitutive proteasome (c20S) and immunoproteasome (i20S) within the cytosol and nucleus. This activity is typically measured as the fraction inhibitable by specific proteasome inhibitors like MG132 [8]. Comparative studies using this substrate have shown that cathepsin B within the lysosomal/endosomal system exhibits significantly higher catalytic efficiency ((k{cat}/Km)) for cleaving Z-Val-Lys-Met-AMC than the proteasome's constitutive CT-L activity. This reflects cathepsin B's role as a major processor of this sequence motif. Furthermore, research in regulated secretory vesicles (RSV), such as chromaffin granules, has utilized Z-Val-Lys-Met-AMC to detect and quantify A4GE/β-secretase activity responsible for generating Aβ peptides in a compartment distinct from the constitutive secretory pathway [7]. Studies on plant stress responses (e.g., herbicide-induced amino acid biosynthesis inhibition) also employ Z-Val-Lys-Met-AMC alongside other substrates (like Leu-Leu-Val-Tyr-AMC for CT-L activity) to monitor changes in proteasome activity relative to other protease classes (e.g., vacuolar processing enzymes - VPEs, papain-like cysteine proteases - PLCPs). These studies often reveal differential regulation; for instance, while some proteases are upregulated under stress to release amino acids, others like VPEs may be downregulated [8].

Table 3: Comparative Proteolytic Efficiency of Z-Val-Lys-Met-AMC

Proteolytic System/PathwayPrimary Enzyme DetectedRelative Hydrolysis EfficiencyPhysiological Context
Lysosomal/Endosomal (Cathepsin B)Cathepsin B++++ (Highest)APP processing (Aβ generation); General lysosomal proteolysis
Regulated Secretory Vesicles (RSV)A4GE / β-Secretase+++Aβ peptide generation in secretory pathway (Alzheimer's focus)
Cytosolic/Nuclear Proteasome20S Core (β5 subunit) CT-L++Intracellular protein degradation; Anticancer drug target (PIs)
Plant Proteasome (Stress)20S Core (β5 subunit) CT-L+ to ++ (Variable)Protein turnover during amino acid deprivation stress [8]

Properties

Product Name

Z-Val-Lys-Met-AMC

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C34H45N5O7S

Molecular Weight

667.8 g/mol

InChI

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/t26-,27-,30-/m0/s1

InChI Key

QVSKZGQYQLYCFO-VWYPKUQYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3

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